Product packaging for 1-[Ethyl(methyl)amino]butan-2-ol(Cat. No.:)

1-[Ethyl(methyl)amino]butan-2-ol

Cat. No.: B13236777
M. Wt: 131.22 g/mol
InChI Key: WLAIGDOGZNFYNQ-UHFFFAOYSA-N
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Description

1-[Ethyl(methyl)amino]butan-2-ol, with the CAS number 1182908-03-7, is a chemical compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is an amino alcohol derivative, a class of compounds known for their significance in organic synthesis and pharmaceutical research. Amino alcohols similar to this compound, such as 2-aminobutanol, serve as critical building blocks in the synthesis of active pharmaceutical ingredients. A prominent example is Ethambutol, a first-line therapeutic agent used in the treatment of tuberculosis, which is synthesized from a 2-aminobutanol precursor . This highlights the value of such structures in developing medicinally important molecules. Researchers can utilize this compound as a versatile intermediate or precursor in the development of new chemical entities. Its structure, featuring both hydroxyl and alkylated amino functional groups, makes it a suitable candidate for further chemical modifications, such as salt formation, acylation, or incorporation into larger, more complex molecules. The product must be stored as recommended for sensitive chemicals. It is supplied exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices while handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B13236777 1-[Ethyl(methyl)amino]butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-[ethyl(methyl)amino]butan-2-ol

InChI

InChI=1S/C7H17NO/c1-4-7(9)6-8(3)5-2/h7,9H,4-6H2,1-3H3

InChI Key

WLAIGDOGZNFYNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)CC)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Ethyl Methyl Amino Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for 1-[Ethyl(methyl)amino]butan-2-ol is not widely available in published literature, predicted spectra offer valuable insights into its proton environments. The expected ¹H NMR spectrum would display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Key expected features in the ¹H NMR spectrum of this compound include:

A broad singlet for the hydroxyl (-OH) proton.

A multiplet for the proton on the chiral carbon (CH-OH).

Signals corresponding to the two diastereotopic protons of the methylene (B1212753) group adjacent to the amino group (-N-CH₂-).

A quartet and a triplet for the ethyl group protons (-N-CH₂-CH₃).

A singlet for the methyl group protons attached to the nitrogen (-N-CH₃).

A multiplet and a triplet for the protons of the ethyl group on the butanol chain (-CH(OH)-CH₂-CH₃).

The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, following the n+1 rule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a generalized prediction, and actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH2.0-4.0Broad Singlet1H
-CH(OH)-3.5-3.8Multiplet1H
-N-CH₂- (adjacent to CH(OH))2.3-2.6Multiplet2H
-N-CH₂-CH₃2.4-2.7Quartet2H
-N-CH₃2.2-2.4Singlet3H
-CH(OH)-CH₂-CH₃1.4-1.6Multiplet2H
-N-CH₂-CH₃1.0-1.2Triplet3H
-CH(OH)-CH₂-CH₃0.8-1.0Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, predicted ¹³C NMR data provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would appear most downfield due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a generalized prediction, and actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (ppm)
-CH(OH)-68-72
-N-CH₂- (adjacent to CH(OH))55-60
-N-CH₂-CH₃48-52
-N-CH₃40-45
-CH(OH)-CH₂-CH₃28-32
-N-CH₂-CH₃12-15
-CH(OH)-CH₂-CH₃9-12

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

For this compound (C₇H₁₇NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 131.22 g/mol ). The fragmentation of the molecular ion would likely occur at the bonds adjacent to the heteroatoms (oxygen and nitrogen) and at the branched points of the carbon chain.

Common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For example, the loss of an ethyl radical would result in a fragment ion.

Loss of a water molecule: Dehydration from the alcohol functional group is a common fragmentation pathway for alcohols.

Cleavage adjacent to the hydroxyl group: Breakage of the C-C bond next to the carbon bearing the hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of monochromatic light causes the bonds within a molecule to vibrate at specific frequencies, which are characteristic of the type of bond and the functional group.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C-H stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹ for the stretching vibration of the C-O single bond.

C-N stretch: An absorption band in the region of 1000-1250 cm⁻¹ for the stretching vibration of the C-N single bond.

The Raman spectrum would provide complementary information, particularly for the non-polar C-C bond vibrations in the molecular backbone.

X-ray Diffraction Studies for Solid-State Structure Determination

Currently, there are no published X-ray diffraction studies available for this compound in the searched scientific literature. Therefore, the precise solid-state structure, including details of intermolecular interactions such as hydrogen bonding, remains to be experimentally determined. Such a study would be invaluable for a complete understanding of the compound's structural properties.

Computational and Theoretical Investigations of 1 Ethyl Methyl Amino Butan 2 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties with high accuracy. The two primary approaches used are ab initio methods and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally demanding, making them suitable for smaller systems.

Density Functional Theory (DFT) has become a more popular and practical method for medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. espublisher.com DFT calculations are based on the electron density of a molecule rather than its complex wavefunction. A common and widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For a molecule like 1-[Ethyl(methyl)amino]butan-2-ol, DFT calculations would be the standard approach to elucidate its fundamental characteristics.

Molecular Structure Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

This compound is a flexible molecule with several rotatable single bonds (C-C, C-N, C-O). This flexibility gives rise to multiple possible conformations, each corresponding to a local minimum on the potential energy surface. A thorough conformational analysis is necessary to identify the most stable conformer (the global minimum). This involves systematically rotating the bonds and calculating the energy of each resulting structure to find the lowest energy arrangement. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer provide the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound. This table is a hypothetical representation of data that would be obtained from a DFT/B3LYP calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC1-C21.54
C2-O1.43
C1-N1.47
N-C(ethyl)1.48
N-C(methyl)1.46
Bond AngleC2-C1-N112.5
C1-C2-O109.8
C1-N-C(ethyl)115.0
Dihedral AngleN-C1-C2-O60.5

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The characteristics of these two orbitals dictate the molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed over the antibonding orbitals of the carbon skeleton.

Table 2: Illustrative FMO Properties of this compound. This table is a hypothetical representation of data that would be obtained from a DFT/B3LYP calculation.

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy0.85
Energy Gap (ΔE)7.35

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dejuniperpublishers.com This method provides a quantitative description of the charge distribution through natural atomic charges and allows for the analysis of intramolecular stability arising from charge delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule on its electron density surface. wolfram.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org

The MEP map is color-coded to represent different potential values:

Red regions indicate the most negative electrostatic potential, highlighting electron-rich areas that are favorable sites for electrophilic attack.

Blue regions indicate the most positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show regions of strong negative potential (red) around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs. Regions of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to carbons adjacent to the heteroatoms. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from donor and acceptor groups connected by a conjugated system, can exhibit non-linear optical (NLO) properties. researchgate.net These materials are of great interest for applications in telecommunications, optical computing, and other photonic technologies. scirp.org

Computational methods can be used to predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). espublisher.com A large value of the first-order hyperpolarizability indicates a strong NLO response. While this compound lacks a traditional conjugated system, the donor character of the amino and hydroxyl groups can still lead to modest NLO properties, which can be quantified through calculation.

Table 3: Illustrative Calculated NLO Properties of this compound. This table is a hypothetical representation of data that would be obtained from a DFT calculation.

ParameterCalculated Value
Dipole Moment (μ)2.15 Debye
Mean Polarizability (α)12.8 x 10⁻²⁴ esu
First Hyperpolarizability (β)0.95 x 10⁻³⁰ esu

In-Silico Molecular Interaction Modeling (e.g., Molecular Docking Methodology for Ligand-Target Binding)

No studies detailing the use of molecular docking to investigate the binding of this compound to any specific biological target were found. Such a study would typically involve:

Target Identification and Preparation: Selecting a protein or other macromolecule of interest and preparing its three-dimensional structure for docking.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using specialized software to predict the preferred orientation and binding affinity of the compound within the active site of the target.

Analysis of Interactions: Examining the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Without any published research, it is not possible to provide information on potential protein targets, binding affinities, or the specific amino acid residues involved in the interaction with this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

There is no available research that has applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the chemical bonding characteristics of this compound. A QTAIM analysis would provide a detailed and quantitative description of the electron density distribution within the molecule, offering insights into:

Topological Analysis of Electron Density: Identifying critical points in the electron density, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

Characterization of Chemical Bonds: Analyzing the properties of the electron density at the bond critical points (e.g., electron density (ρ), Laplacian of the electron density (∇²ρ), and bond ellipticity) to classify bonds as covalent, ionic, or having intermediate character.

Inter- and Intramolecular Interactions: Quantifying the strength and nature of non-covalent interactions, such as hydrogen bonds.

As no such studies have been published for this compound, data tables summarizing topological parameters and the nature of its chemical bonds cannot be generated.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl Methyl Amino Butan 2 Ol

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 1-[Ethyl(methyl)amino]butan-2-ol is defined by the presence of both nucleophilic and electrophilic centers. The nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbon atoms attached to these heteroatoms are electrophilic due to the electron-withdrawing nature of nitrogen and oxygen.

The nitrogen atom can act as a nucleophile in reactions with various electrophiles. For instance, it can undergo alkylation with alkyl halides. The hydroxyl group also exhibits nucleophilic character, capable of attacking electrophilic species.

Oxidation Reactions of Alcohol and Amine Moieties

The secondary alcohol group in this compound can be oxidized to a ketone, specifically 1-[ethyl(methyl)amino]butan-2-one. myschool.ng The susceptibility of the tertiary amine to oxidation depends on the specific oxidizing agent and reaction conditions. Strong oxidants can lead to the formation of N-oxides. However, the presence of the alcohol may influence the selectivity of the oxidation. The oxidation of amino alcohols can be complex, with the potential for various products depending on the reagent and conditions. louisville.edu

The selective oxidation of either the alcohol or the amine in the presence of the other is a significant challenge in synthetic chemistry. nih.gov Methods utilizing catalysts like copper/TEMPO systems have been developed for the aerobic oxidation of alcohols and amines, offering a degree of chemoselectivity. nih.gov

Reduction Chemistry of the Compound

The secondary alcohol in this compound is already in a reduced state and is not susceptible to further reduction under standard conditions. The tertiary amine is also generally resistant to reduction. Therefore, the reduction chemistry of this compound is limited unless other functional groups are introduced into the molecule.

Substitution Reactions at the Amino and Hydroxyl Centers

Hydroxyl Group Substitution: The hydroxyl group of this compound is a poor leaving group (hydroxide ion). libretexts.org To facilitate nucleophilic substitution at the secondary carbon, the hydroxyl group must first be converted into a better leaving group. libretexts.org This can be achieved by protonation in the presence of a strong acid, forming a water molecule which is a good leaving group. libretexts.org Another strategy involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. libretexts.org Once activated, the carbon bearing the leaving group can be attacked by a variety of nucleophiles. libretexts.org

Amino Group Substitution: As a tertiary amine, the nitrogen atom in this compound is not directly susceptible to nucleophilic substitution in the same way a primary or secondary amine would be. However, it can undergo reactions that lead to the cleavage of a carbon-nitrogen bond. One such reaction is the Hofmann elimination, where exhaustive methylation of the amine with an alkyl halide (like methyl iodide) forms a quaternary ammonium (B1175870) salt. libretexts.org Subsequent treatment with a strong base, such as silver oxide followed by heating, can induce an elimination reaction to form an alkene. libretexts.org

Acid-Base Equilibria and Protonation/Deprotonation Behavior

The presence of both a basic tertiary amine and a weakly acidic hydroxyl group allows this compound to participate in acid-base equilibria.

Protonation: The tertiary amine is the more basic site and will be readily protonated by acids to form a quaternary ammonium salt. youtube.com The hydroxyl group can also be protonated by strong acids, which is a key step in facilitating its substitution as mentioned earlier. youtube.com

Deprotonation: The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This enhances the nucleophilicity of the oxygen atom.

The relative pKa values of the protonated amine and the alcohol determine the species present at a given pH. In strongly acidic solutions, both the amine and alcohol can be protonated. In neutral to moderately basic solutions, the amine will be protonated, while at high pH, the alcohol can be deprotonated.

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms for compounds like this compound often involves kinetic studies to determine rate laws and the influence of various factors like temperature and concentration. For instance, the kinetics of OH-initiated oxidation of similar unsaturated alcohols have been investigated to understand their atmospheric degradation. nih.gov

Structure-activity relationship (SAR) methodologies can be employed to predict the reactivity of such compounds. nih.gov For example, the rates of reaction with hydroxyl radicals can be estimated based on the structural features of the molecule. nih.gov The mechanisms of reactions like unimolecular elimination in related ethers have been studied to understand their thermal decomposition pathways. researchgate.net

Understanding the interplay between the functional groups is crucial. For example, the intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen can influence the conformation and reactivity of the molecule.

Exploration of Derivatives and Analogues of 1 Ethyl Methyl Amino Butan 2 Ol

Synthetic Strategies for Structurally Modified Analogues

The synthesis of structurally modified analogues of 1-[ethyl(methyl)amino]butan-2-ol involves a variety of strategic approaches to alter the carbon skeleton or the substituents on the nitrogen atom. These methods are crucial for creating a diverse library of compounds for further investigation.

One common strategy is the alkylation of amino alcohols . This can be achieved by starting with a simpler amino alcohol, such as 1-amino-2-butanol (B1205648), and introducing alkyl groups to the nitrogen atom. For instance, reacting 1-amino-2-butanol with an alkyl halide like ethyl bromide in the presence of a base can yield N-alkylated derivatives. Selective mono-N-alkylation of 3-amino alcohols has been successfully achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for subsequent reaction. organic-chemistry.org

Another powerful method involves the use of Grignard reagents . For example, an ethyl Grignard reagent (ethyl magnesium bromide) can be reacted with a suitable carbonyl compound, followed by hydrolysis to produce the desired alcohol. This approach allows for the introduction of ethyl groups at specific positions on the carbon backbone.

Reductive amination is a versatile technique for synthesizing amino alcohols. This can involve the reaction of a β-hydroxy ketone with an amine in the presence of a reducing agent. For instance, syn-selective reductive amination of β-hydroxy ketones with p-anisidine (B42471) and polymethylhydrosiloxane (B1170920) has been reported. core.ac.uk

Enzymatic cascades offer a green and highly selective alternative for synthesizing chiral amino alcohols. Multi-enzyme pathways have been developed to convert renewable starting materials like L-phenylalanine into enantiomerically pure amino alcohols with high yields. nih.govacs.org These biocatalytic methods often proceed with high atom economy and sustainability. nih.govacs.org

Furthermore, 1,3-dipolar cycloaddition reactions provide a route to α-hydroxy-β-amino esters, which are precursors to amino alcohols. Rhodium(II)-catalyzed cycloaddition of carbonyl ylides to aldimines can produce these precursors with high diastereoselectivity. diva-portal.org

The following table summarizes some synthetic strategies for creating analogues:

Synthetic Strategy Description Key Reagents/Conditions Example Application
Alkylation of Amino AlcoholsIntroduction of alkyl groups to the nitrogen atom of a precursor amino alcohol.Alkyl halides, base (e.g., potassium carbonate)Synthesis of N-alkylated derivatives from 1-amino-2-butanol.
Grignard ReactionReaction of a Grignard reagent with a carbonyl compound to form a new C-C bond and an alcohol.Ethyl magnesium bromide, carbonyl compounds, etherIntroduction of an ethyl group to the carbon backbone.
Reductive AminationReaction of a ketone with an amine and a reducing agent to form an amino alcohol.β-hydroxy ketones, amines (e.g., p-anisidine), reducing agents (e.g., polymethylhydrosiloxane)Diastereoselective synthesis of γ-amino alcohols. core.ac.uk
Enzymatic CascadesUse of multiple enzymes in a sequential or concurrent manner to build complex molecules.Deaminases, decarboxylases, epoxidases, hydrolases, alcohol dehydrogenases, transaminasesSynthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. nih.govacs.org
1,3-Dipolar CycloadditionCycloaddition reaction to form heterocyclic precursors to amino alcohols.Carbonyl ylides, aldimines, Rh(II) catalystsSynthesis of syn-α-hydroxy-β-amino esters. diva-portal.org

Derivatization of Hydroxyl and Tertiary Amine Functional Groups

The hydroxyl (-OH) and tertiary amine (-N(CH₃)(C₂H₅)) groups of this compound and its analogues are key sites for chemical modification. Derivatization of these functional groups can significantly alter the compound's physical and chemical properties, including its solubility, reactivity, and biological activity.

Derivatization of the Hydroxyl Group:

The hydroxyl group, being a nucleophile, can undergo a variety of reactions. Common derivatization methods include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester. nih.govresearchgate.net This is a widely used method to introduce a chromophore or fluorophore for analytical purposes or to modify the lipophilicity of the molecule. nih.gov

Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, reacting the alkoxide of the alcohol with an alkyl halide.

Silylation: The hydroxyl group can be protected or modified by reacting it with a silylating agent, such as a silyl (B83357) chloride (e.g., trimethylsilyl (B98337) chloride), to form a silyl ether. libretexts.org This increases the volatility and thermal stability of the compound, which is often necessary for gas chromatography analysis. libretexts.org

Oxidation: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. nih.gov This transformation introduces a new functional group, opening up further synthetic possibilities.

Derivatization of the Tertiary Amine Group:

The tertiary amine group also offers opportunities for derivatization:

Quaternization: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, which can significantly impact the molecule's solubility and biological interactions.

Oxidation: Tertiary amines can be oxidized to N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids.

Derivatizing Agents: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to derivatize tertiary amines, enhancing their detection in analytical techniques like HPLC. libretexts.org

The table below provides examples of derivatization reactions for the functional groups:

Functional Group Reaction Type Reagent Product
HydroxylEsterificationAcyl chlorideEster
HydroxylSilylationSilyl chlorideSilyl ether
Tertiary AmineQuaternizationAlkyl halideQuaternary ammonium salt
Tertiary AmineOxidationHydrogen peroxideN-oxide

Development of Chiral Derivatives and Enantiopure Analogues

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of chiral derivatives and enantiopure analogues is of significant interest, as different stereoisomers often exhibit distinct biological activities. nih.gov

Several strategies are employed for the synthesis of enantiopure amino alcohols:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars. diva-portal.org For example, L-phenylalanine can be converted into enantiomerically pure 1,2-amino alcohols through multi-enzyme pathways. nih.govacs.org

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. diva-portal.org

Catalytic Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov

Sharpless Asymmetric Aminohydroxylation: This method directly introduces both the amino and hydroxyl groups across a double bond in an enantioselective manner, although it can sometimes suffer from regioselectivity issues. diva-portal.org

Substrate Control: The inherent chirality of a substrate can direct the formation of a new stereocenter. diva-portal.org

Auxiliary Control: A stoichiometric amount of a chiral auxiliary can be covalently attached to the substrate to direct the stereoselective formation of a new stereocenter. diva-portal.org

Electrocatalytic Methods: A modern approach involves stereoselective electrocatalytic decarboxylative transformations using a serine-derived chiral carboxylic acid to access enantiopure amino alcohols. nih.gov This radical-based method is modular and allows for the efficient coupling of various fragments. nih.gov

The development of enantiopure analogues is critical, as demonstrated in studies of antifungal agents where only the S-configuration of certain l-amino alcohol derivatives showed activity. nih.gov

Structure-Reactivity Relationships within Analogous Compounds

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For analogues of this compound, modifications to the structure can have a profound impact on reactivity. fiveable.me

Steric Effects:

The size and branching of the alkyl groups on both the carbon chain and the nitrogen atom can significantly influence reactivity. acs.org

Steric Hindrance: Bulky substituents near the hydroxyl or amino group can hinder the approach of reactants, slowing down or preventing reactions. fiveable.meresearchgate.net For example, the reactivity of alcohols in nucleophilic substitution and elimination reactions is affected by steric hindrance. fiveable.me In a study on the hydroxymethylation of imines, enhanced steric hindrance due to long aliphatic chains on the nitrogen atom led to lower yields. acs.org

Chain Length and Branching: The length and branching of the carbon chain can affect the stability of reaction intermediates, such as carbocations, which in turn influences the reaction pathway and rate. fiveable.me

Electronic Effects:

The electronic properties of substituents can also play a crucial role.

Inductive Effects: Electron-donating or electron-withdrawing groups near the functional groups can alter their nucleophilicity or basicity. For instance, electron-withdrawing groups can decrease the electron density on the oxygen atom of the hydroxyl group, making it a weaker nucleophile but a stronger acid. fiveable.me

Chelation: The ability of the amino alcohol to form a chelate with a metal ion or other species can significantly alter its reactivity. The formation of a stable chelate with 9-BBN, for example, facilitates selective mono-N-alkylation. organic-chemistry.org

Hydrogen Bonding:

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor. These interactions can influence the conformation of the molecule and its interactions with solvents and other reactants, thereby affecting reactivity. nih.gov

Applications of 1 Ethyl Methyl Amino Butan 2 Ol in Chemical Synthesis and Materials Science

Role as a Versatile Chemical Intermediate and Building Block in Organic Synthesis

1-[Ethyl(methyl)amino]butan-2-ol serves as a crucial intermediate and building block in the field of organic synthesis. Its bifunctional nature, containing both a nucleophilic secondary amine and a hydroxyl group, allows it to participate in a wide array of chemical reactions. This versatility makes it a valuable precursor for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

The structure of this compound is characterized by the molecular formula C7H17NO. As an intermediate, it can be sourced from chemical suppliers who categorize it under pharmaceutical intermediates, indicating its role in the synthetic pathways toward active pharmaceutical ingredients (APIs). Its utility as a building block stems from the reactivity of its functional groups, which can be selectively targeted to introduce new functionalities and build molecular complexity.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS Number 1182908-03-7

Data sourced from PubChem

Application in Ligand Design for Catalysis

The inherent structural features of this compound make it a candidate for ligand design in catalysis. The presence of both nitrogen and oxygen atoms allows it to act as a bidentate ligand, capable of coordinating with metal centers.

Development of Chiral Ligands for Asymmetric Catalysis

Due to a chiral center at the second carbon atom (bearing the hydroxyl group), this compound can be used in its enantiomerically pure forms to develop chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on selectively producing one of two enantiomers of a chiral product. The synthesis of single-enantiomer drugs is a primary application of this technology. While specific research detailing the performance of ligands derived solely from this compound is not extensively documented in public literature, its classification as a potential catalyst and ligand by suppliers points to its relevance in this area. The general principle involves the chiral ligand coordinating to a metal catalyst, creating a chiral environment that directs the stereochemical outcome of a reaction.

Coordination Chemistry with Transition Metals

Amino alcohols are well-known for their ability to form stable complexes with transition metals. The nitrogen of the amino group and the oxygen of the hydroxyl group in this compound can act as Lewis bases, donating electron pairs to a transition metal ion to form a chelate ring. This coordination stabilizes the metal center and can modulate its catalytic activity and selectivity. The study of these coordination complexes is essential for understanding and optimizing catalytic processes.

Potential as Precursors for Advanced Materials

There is growing interest in the use of specialized organic molecules as precursors for advanced materials. Commercial suppliers have categorized this compound under "Material Science," suggesting its potential role in this field. For instance, organic compounds can be used in the fabrication of thin films for electronic devices. While direct evidence linking this compound to applications such as thin film transistors is not yet prevalent in published research, its functional groups offer potential anchor points for surface functionalization or for building up larger, ordered molecular architectures.

Utility in Polymer Chemistry

The bifunctionality of this compound also lends itself to applications in polymer chemistry. Both the amine and hydroxyl groups can serve as reactive sites in polymerization reactions. For example, the hydroxyl group can react with isocyanates to form polyurethanes, or with carboxylic acids to form polyesters. The secondary amine group can also be incorporated into various polymer backbones. This dual reactivity allows for the synthesis of polymers with tailored properties, potentially incorporating the specific structural features of the amino alcohol into the final material. Its listing under "Polymer Science" by chemical vendors underscores its recognized potential in this domain.

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